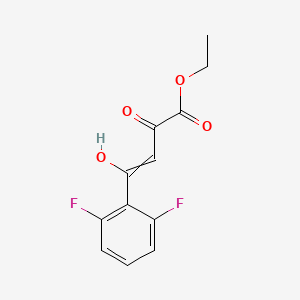![molecular formula C19H19NO6S B11823246 3-[3-(2,3-dihydro-1H-indole-1-sulfonyl)-4,5-dimethoxyphenyl]prop-2-enoic acid](/img/structure/B11823246.png)
3-[3-(2,3-dihydro-1H-indole-1-sulfonyl)-4,5-dimethoxyphenyl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(2,3-dihydro-1H-indole-1-sulfonyl)-4,5-dimethoxyphenyl]prop-2-enoic acid is a complex organic compound that features an indole nucleus, a sulfonyl group, and a prop-2-enoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(2,3-dihydro-1H-indole-1-sulfonyl)-4,5-dimethoxyphenyl]prop-2-enoic acid typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nucleus and the prop-2-enoic acid moiety.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: Electrophilic substitution reactions are common at the indole nucleus due to its electron-rich nature.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products:
Oxidation: Products include various oxidized derivatives of the indole and prop-2-enoic acid moieties.
Reduction: Reduced forms of the sulfonyl group, such as sulfides or thiols.
Substitution: Halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts .
Biology: In biological research, it serves as a probe to study enzyme interactions and cellular pathways due to its unique structural features .
Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer properties. It is being investigated for its ability to modulate specific biological targets .
Industry: In the industrial sector, it is used in the synthesis of advanced polymers and as a precursor for various functional materials .
Wirkmechanismus
The mechanism of action of 3-[3-(2,3-dihydro-1H-indole-1-sulfonyl)-4,5-dimethoxyphenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the indole nucleus can participate in π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 3-(2,3-Dihydro-1H-indole-1-sulfonyl)benzoic acid
- 3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid
- 1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indole]
Uniqueness: Compared to similar compounds, 3-[3-(2,3-dihydro-1H-indole-1-sulfonyl)-4,5-dimethoxyphenyl]prop-2-enoic acid is unique due to the presence of both the dimethoxyphenyl and prop-2-enoic acid moieties.
Eigenschaften
Molekularformel |
C19H19NO6S |
|---|---|
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
3-[3-(2,3-dihydroindol-1-ylsulfonyl)-4,5-dimethoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C19H19NO6S/c1-25-16-11-13(7-8-18(21)22)12-17(19(16)26-2)27(23,24)20-10-9-14-5-3-4-6-15(14)20/h3-8,11-12H,9-10H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
VOCNVRJXSJPINX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C=CC(=O)O)S(=O)(=O)N2CCC3=CC=CC=C32)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(difluoromethoxy)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11823166.png)
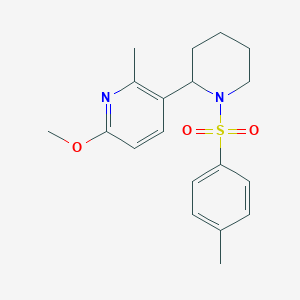
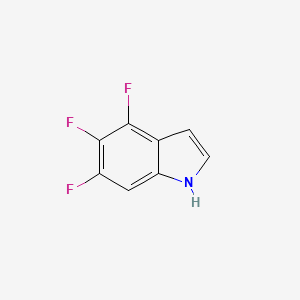
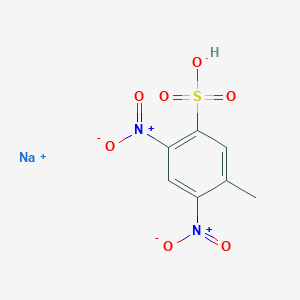


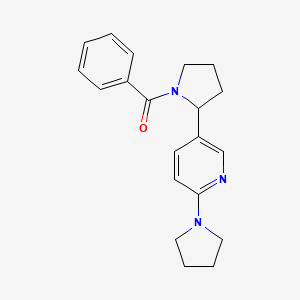
![rac-(2R,3aR,6aR)-2-(iodomethyl)-hexahydrofuro[2,3-c]furan](/img/structure/B11823199.png)
![5-{2-[(2-Bromophenyl)methylidene]hydrazin-1-yl}-2-chlorobenzoic acid](/img/structure/B11823202.png)
![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B11823206.png)


![6-Nitroimidazo[1,2-a]pyrimidine](/img/structure/B11823231.png)
